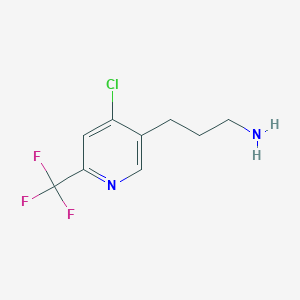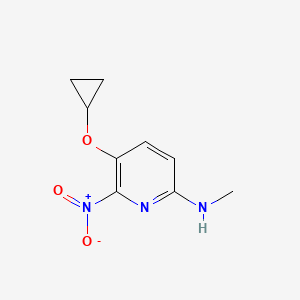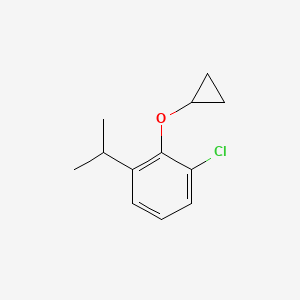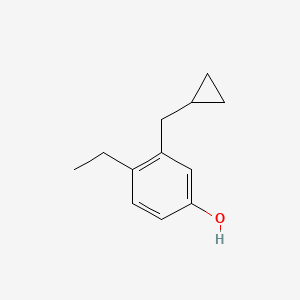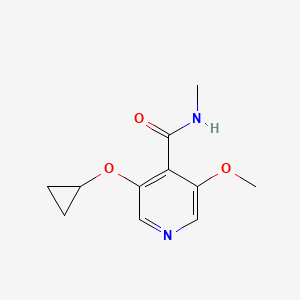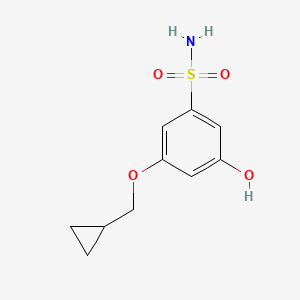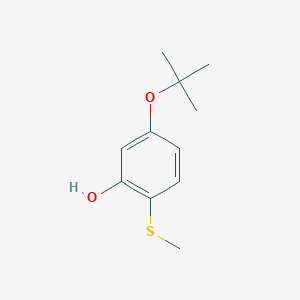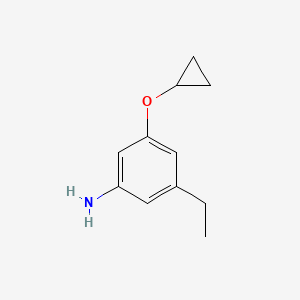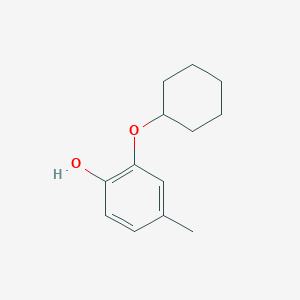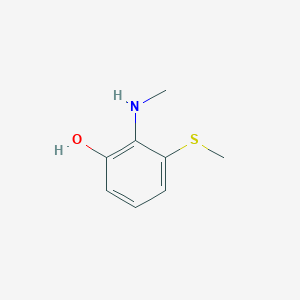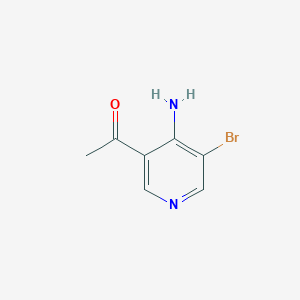
5-Tert-butoxy-2-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butoxy-2-isopropylphenol is an organic compound with the molecular formula C13H20O2 and a molecular weight of 208.30 g/mol . This compound is characterized by the presence of a tert-butoxy group and an isopropyl group attached to a phenol ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-2-isopropylphenol can be achieved through several methods. One common approach involves the reaction of 2-isopropylphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the tert-butyl group being introduced via an electrophilic aromatic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and efficiency. The use of advanced catalysts and reaction optimization techniques ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butoxy-2-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the tert-butoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and other reduced phenolic compounds.
Substitution: Halogenated phenols, aminophenols, and other substituted derivatives.
Scientific Research Applications
5-Tert-butoxy-2-isopropylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Tert-butoxy-2-isopropylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, leading to various biological effects. The tert-butoxy group may also influence the compound’s solubility and reactivity, enhancing its effectiveness in certain applications.
Comparison with Similar Compounds
Similar Compounds
2-Isopropylphenol: Lacks the tert-butoxy group, resulting in different chemical and physical properties.
5-Tert-butyl-2-isopropylphenol: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
2-Tert-butoxyphenol: Lacks the isopropyl group, leading to different reactivity and applications.
Uniqueness
5-Tert-butoxy-2-isopropylphenol is unique due to the presence of both the tert-butoxy and isopropyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]-2-propan-2-ylphenol |
InChI |
InChI=1S/C13H20O2/c1-9(2)11-7-6-10(8-12(11)14)15-13(3,4)5/h6-9,14H,1-5H3 |
InChI Key |
DYODNBQAMYBKQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


